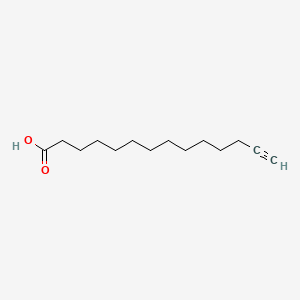

13-Tetradecynoic acid

Description

Significance of Alkynyl Fatty Acids in Advanced Biological Systems Investigations

Alkynyl fatty acids have emerged as powerful tools in chemical biology for probing the complex roles of lipids in cellular processes. acs.org Their significance lies in the terminal alkyne group, a small, bio-inert functional group that can participate in highly specific and efficient "click chemistry" reactions. caymanchem.com This bioorthogonal reactivity allows for the selective labeling and visualization of fatty-acylated proteins and other lipid-modified biomolecules within living systems without significantly perturbing their natural behavior. acs.orgresearchgate.net

The ability to track the metabolic fate of these fatty acid analogs provides invaluable insights into lipid metabolism, protein-protein interactions, and membrane dynamics. acs.orgsmolecule.com Researchers can metabolically incorporate ω-alkynyl fatty acids of varying chain lengths into cellular proteins, enabling their detection and imaging. acs.org This approach has proven to be a versatile diagnostic tool for analyzing the lipid content of cellular proteins and studying their dynamic behavior in various physiological and disease states. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

tetradec-13-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXXRQLAAJXERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415589 | |

| Record name | 13-Tetradecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82909-47-5 | |

| Record name | 13-Tetradecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 13 Tetradecynoic Acid

De Novo Synthetic Strategies for Alkynyl Fatty Acid Architectures

The creation of the 13-tetradecynoic acid carbon skeleton from simpler precursors, known as de novo synthesis, offers precise control over the placement of the terminal alkyne. These strategies generally involve the formation of new carbon-carbon bonds to construct the fourteen-carbon chain with the triple bond at the desired omega-1 position.

Alkyne Synthesis Techniques for Terminal Triple Bond Introduction

A prevalent and effective method for introducing a terminal triple bond in the synthesis of long-chain alkynoic acids is through the alkylation of acetylide anions. This nucleophilic substitution reaction is a powerful tool for carbon chain extension. The general process involves two main steps:

Deprotonation of a terminal alkyne: A strong base, such as sodium amide (NaNH₂), is used to deprotonate a terminal alkyne, forming a highly nucleophilic acetylide ion.

Nucleophilic substitution: The resulting acetylide anion then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond and extend the carbon chain.

For the synthesis of this compound, a common approach involves the reaction of sodium acetylide with a suitable long-chain halide precursor. This method allows for the direct installation of the terminal alkyne at the end of the growing fatty acid chain. The reaction is most efficient with primary halides, as secondary and tertiary halides are more prone to elimination reactions due to the strong basicity of the acetylide ion.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| Acetylene | 11-Bromoundecanoic acid derivative | Sodium Amide | This compound derivative | Acetylide Alkylation |

| Sodium Acetylide | 12-Bromododecanoic acid derivative | - | This compound derivative | Nucleophilic Substitution |

Targeted Chemical Modifications of Existing Fatty Acid Substrates

An alternative to building the molecule from scratch is to modify a pre-existing fatty acid of the correct carbon length. Myristic acid (tetradecanoic acid), a readily available saturated fatty acid, can serve as a starting material. nih.gov The introduction of a terminal triple bond into a saturated fatty acid typically involves a sequence of dehydrohalogenation reactions.

A plausible synthetic route starting from myristic acid would involve:

Terminal Halogenation: Selective halogenation at the C-13 and C-14 positions of myristic acid or its ester derivative. This can be a challenging step due to the relative inertness of the terminal methyl group.

Double Dehydrohalogenation: Treatment of the resulting dihalide with a strong base to induce two successive elimination reactions, thereby forming the triple bond.

This approach, while conceptually straightforward, can be complicated by issues of regioselectivity in the initial halogenation step.

Isomerization Dynamics of Tetradecynoic Acid Isomers to this compound

The position of the triple bond within the carbon chain of an alkynyl fatty acid can be manipulated through isomerization reactions. The conversion of internal tetradecynoic acid isomers to the terminal this compound is a thermodynamically intriguing process.

Base-Mediated Rearrangements and Thermodynamic Considerations

The migration of a triple bond from an internal position to the terminus of a carbon chain is a well-established process known as the "alkyne zipper" reaction. This reaction is typically mediated by very strong bases, such as potassium 3-aminopropylamide (KAPA).

| Isomerization Type | Driving Force | Thermodynamic Product | Kinetic Product |

| Internal to Terminal Alkyne | Formation of stable acetylide anion | Internal Alkyne | Terminal Alkyne (under specific conditions) |

Exploration of Reaction Intermediates and Anionic Pathways

The mechanism of the alkyne zipper reaction proceeds through a series of proton abstraction and reprotonation steps, involving allene (B1206475) intermediates. The strong base abstracts a proton from a carbon atom adjacent to the triple bond, forming a propargyl/allenyl anion. This anion can then be protonated at a different position, leading to the migration of the triple bond. This process occurs sequentially along the carbon chain until the triple bond reaches the terminal position. At this point, the highly acidic terminal alkyne proton is irreversibly removed by the strong base, trapping the alkyne as its acetylide salt and driving the reaction to completion. The involvement of these anionic intermediates is a key feature of this powerful isomerization technique.

Derivatization and Advanced Structural Elucidation of this compound Analogs

The terminal alkyne of this compound is a versatile functional group that can be readily modified to facilitate its detection and structural analysis.

Derivatization is often employed to enhance the volatility and thermal stability of fatty acids for analysis by gas chromatography-mass spectrometry (GC-MS). The carboxylic acid group is commonly converted to its methyl ester (FAME) by reaction with reagents such as boron trichloride (B1173362) in methanol. sigmaaldrich.com The terminal alkyne can also be derivatized. For instance, silylation can be used to protect the acidic alkyne proton and improve chromatographic behavior.

Advanced mass spectrometry techniques are invaluable for the structural elucidation of this compound and its analogs. The fragmentation patterns observed in the mass spectrum of the methyl ester can provide information about the structure of the fatty acid chain. For terminal alkynyl fatty acid methyl esters, characteristic fragmentation patterns can help to confirm the position of the triple bond.

Esterification and Bioconjugation Approaches

The chemical versatility of this compound, stemming from its terminal alkyne and carboxylic acid functionalities, allows for a variety of modifications, including esterification and bioconjugation. These transformations are pivotal for its application in biochemical research and materials science.

Standard laboratory synthesis of this compound often involves esterification for the purpose of purification and manipulation of the molecule. smolecule.com The most common method for the esterification of acetylenic fatty acids is the Fischer esterification. This reaction typically employs an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. The reaction proceeds under reflux conditions, with the removal of water driving the equilibrium towards the formation of the ester. smolecule.com In the case of this compound, methylation results in the formation of its corresponding methyl ester, methyl tetradec-13-ynoate. This derivative exhibits enhanced volatility and stability when compared to the free acid. smolecule.com It is crucial to carefully select the esterification conditions, as strongly acidic environments may lead to undesirable side reactions such as the hydration or polymerization of the alkyne group. smolecule.com Beyond methanol, other alcohols can be utilized to produce a range of alkyl esters, such as ethyl and propyl esters, for more specific applications. smolecule.com

Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, represents a significant area of application for fatty acids. While specific studies on the bioconjugation of this compound are not extensively documented, the methodologies applied to other fatty acids provide a framework for its potential applications. The terminal alkyne group of this compound makes it an ideal candidate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be used to link the fatty acid to proteins, peptides, or other biomolecules that have been modified to contain an azide (B81097) group. This approach is widely used for in vitro and in vivo labeling and tracking of biomolecules.

Another common bioconjugation strategy for fatty acids involves the formation of an amide bond between the carboxylic acid of the fatty acid and a primary amine on a biomolecule, such as the side chain of a lysine (B10760008) residue in a protein. This reaction is typically facilitated by a coupling agent, such as a carbodiimide. The process of chemically joining two or more molecules through a covalent bond with the help of a crosslinking agent is a fundamental concept in bioconjugation. These agents possess reactive ends for specific functional groups like primary amines and sulfhydryls. mdpi.com

| Reaction Type | Reagents/Conditions | Product | Notes |

| Fischer Esterification | Methanol, Catalytic H₂SO₄ or HCl, Reflux | Methyl tetradec-13-ynoate | Increased volatility and stability compared to the free acid. smolecule.com |

| Amide Bond Formation | Biomolecule with primary amine, Carbodiimide coupling agent | Amide-linked bioconjugate | General method for fatty acid bioconjugation. mdpi.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified biomolecule, Copper(I) catalyst | Triazole-linked bioconjugate | A type of "click chemistry" suitable for terminal alkynes. |

Dimerization Pathways and Complex Product Formation

The terminal alkyne of this compound is susceptible to dimerization and other coupling reactions, leading to the formation of more complex molecular architectures. These reactions are typically metal-catalyzed and can result in a variety of products depending on the reaction conditions. While specific studies on the dimerization of this compound are limited, the well-established chemistry of terminal alkynes provides insight into its potential reaction pathways.

The Glaser coupling is a foundational reaction for the synthesis of symmetric diynes through the oxidative coupling of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride, in the presence of an oxidant, often oxygen. The related Hay coupling is an improvement on the Glaser coupling that uses a catalytic amount of a copper(I) salt with a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and oxygen as the oxidant. organic-chemistry.orgwikipedia.org The Eglinton reaction offers another route to symmetric diynes, utilizing a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine. organic-chemistry.org These reactions could theoretically be applied to this compound to produce a C28 dicarboxylic acid with a central diyne unit.

The dimerization of terminal alkynes can lead to different regioisomers. Head-to-head dimerization results in 1,4-disubstituted 1,3-enynes, which can exist as either E or Z isomers. Head-to-tail dimerization yields geminal 1,3-enynes. nih.gov The specific product distribution is highly dependent on the catalyst system employed. For instance, certain iron and cobalt catalysts have been shown to selectively produce either the E or Z head-to-head dimer, or the head-to-tail dimer. nih.gov

| Coupling Reaction | Catalyst/Reagents | Typical Product | Key Features |

| Glaser Coupling | Catalytic Cu(I) salt, Oxidant (e.g., O₂) | Symmetric Diyne | One of the oldest methods for alkyne coupling. organic-chemistry.org |

| Hay Coupling | Catalytic Cu(I) salt with TMEDA, O₂ | Symmetric Diyne | More versatile than Glaser due to better catalyst solubility. organic-chemistry.orgwikipedia.org |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), Pyridine | Symmetric Diyne | Does not require an external oxidant. organic-chemistry.org |

Biological Activities and Molecular Mechanisms of 13 Tetradecynoic Acid

Impact on Lipid Metabolism and Cellular Homeostasis

13-Tetradecynoic acid, a terminal alkynyl fatty acid, has garnered scientific interest due to its structural similarity to myristic acid, a crucial component of cellular lipids and a key player in various biological processes. Its unique chemical structure, featuring a terminal triple bond, allows it to serve as a valuable tool for investigating lipid metabolism and cellular homeostasis.

Interactions with Biological Membranes and Modulation of Membrane Properties

The incorporation of fatty acids into cellular membranes is a critical determinant of membrane structure and function. The presence of the rigid, linear structure of the terminal alkyne group in this compound can influence the packing of phospholipids in the lipid bilayer. While specific studies on this compound's direct impact on membrane properties are not extensively detailed in the available literature, the behavior of other unsaturated fatty acids provides a framework for understanding its potential effects.

Influence on Enzymatic Activities within Fatty Acid Metabolic Pathways

Fatty acid metabolism is a complex network of enzymatic reactions responsible for the synthesis, degradation, and modification of fatty acids. Analogs of natural fatty acids, such as this compound, can act as substrates or inhibitors of enzymes within these pathways, providing insights into their mechanisms.

Furthermore, fatty acid desaturases and elongases, which introduce double bonds and extend the carbon chain of fatty acids, respectively, could also be influenced by this compound. The alkyne group may act as a competitive inhibitor or an inactivator of these enzymes, thereby altering the cellular profile of unsaturated fatty acids.

Post-Translational Protein Modifications Mediated by this compound Analogs

The terminal alkyne group of this compound makes it a powerful bioorthogonal chemical reporter. This functionality allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via "click chemistry" reactions. This has made this compound and similar alkynyl fatty acids invaluable tools for studying post-translational modifications of proteins with fatty acids, particularly N-myristoylation.

Investigation of N-Myristoylation Events and Protein Localization

N-myristoylation is the irreversible attachment of myristic acid to the N-terminal glycine residue of a protein, a modification catalyzed by the enzyme N-myristoyltransferase (NMT). This lipid modification plays a critical role in protein localization, stability, and protein-protein interactions.

Competitive Binding Studies with N-Myristoyltransferase Enzymes

The enzyme N-myristoyltransferase (NMT) transfers myristate from myristoyl-CoA to the N-terminal glycine of target proteins. The substrate specificity of NMT is not absolute, and it can recognize and transfer analogs of myristic acid. Alkynyl myristic acid analogs, including those with a terminal alkyne, can serve as substrates for NMT.

Identification and Profiling of Myristoylated Protein Substrates

The use of this compound as a metabolic label has revolutionized the identification and profiling of myristoylated proteins. Cells are incubated with this compound, which is then metabolically incorporated into proteins by NMT. The terminal alkyne handle allows for the subsequent ligation of a reporter tag, such as biotin or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This "click chemistry" approach enables the sensitive and specific detection of myristoylated proteins. The biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry. This strategy has led to the identification of numerous known and novel myristoylated proteins in various organisms.

A study utilizing an alkynyl myristic acid analog, referred to as "Alk12," successfully identified myristoylated proteins in plants. nih.gov This method confirmed the myristoylation of the bacterial effector protein AvrPto and the host resistance protein Pto, demonstrating the utility of this approach in studying host-pathogen interactions. nih.gov

The table below summarizes some of the proteins that have been identified as myristoylated using alkynyl myristic acid analogs and click chemistry.

| Protein | Organism | Function |

| AvrPto | Pseudomonas syringae | Bacterial effector protein |

| Pto | Solanum lycopersicum (Tomato) | Host resistance protein |

| FLS2 | Arabidopsis thaliana | Receptor kinase involved in immunity |

This table is illustrative and based on findings with general alkynyl myristic acid analogs, as specific data for the 13-isomer is not detailed in the provided search results.

This powerful technique allows for the dynamic profiling of protein myristoylation in response to various cellular stimuli or in different disease states, providing valuable insights into the roles of this important post-translational modification.

Role in Protein Palmitoylation Dynamics

Protein palmitoylation, a reversible post-translational modification, involves the attachment of fatty acids to cysteine residues of proteins. This process is crucial for regulating protein trafficking, localization, and function. The dynamic nature of palmitoylation is governed by the interplay of palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs). To study these dynamics, researchers often employ fatty acid analogues that can be metabolically incorporated into proteins in place of endogenous fatty acids.

This compound, an unsaturated fatty acid, serves as a valuable tool in understanding protein palmitoylation. Its terminal alkyne group allows for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This enables the attachment of reporter tags (e.g., fluorophores or biotin) to the modified proteins, facilitating their visualization, isolation, and identification.

The use of this compound and similar alkynyl fatty acid probes has revealed that protein palmitoylation is a highly dynamic process. Many signaling proteins, including oncoproteins, undergo rapid cycles of acylation and deacylation. This rapid turnover is regulated by thioesterases and is critical for their biological activity. By using pulse-chase experiments with these probes, researchers can track the rates of palmitoylation and depalmitoylation for specific proteins and across the proteome, providing insights into the regulatory mechanisms of cellular signaling.

Exploration of Antimicrobial Properties of this compound

Fatty acids and their derivatives have long been recognized for their antimicrobial activities. They can disrupt the cell membranes of microorganisms, leading to cell lysis and death. The antimicrobial potential of tetradecanoic acid (myristic acid), the saturated counterpart of this compound, and its derivatives has been documented against various pathogens.

While direct studies on the antimicrobial properties of this compound are limited, the known effects of related fatty acids suggest its potential in this area. For instance, various fatty acids have been shown to possess bactericidal properties. A derivative of tetradecanoic acid, tetradecanoic acid, 10,13-dimethyl-, methyl ester, has been identified as having antimicrobial activity. The presence of the unsaturation in this compound could influence its efficacy and spectrum of activity against different microbes.

Further research is necessary to fully elucidate the antimicrobial profile of this compound, including its minimum inhibitory concentration (MIC) against a range of bacteria and fungi, and its mechanism of action.

Cytotoxic and Antiproliferative Effects on Eukaryotic Cell Lines

Several studies have highlighted the cytotoxic and antiproliferative effects of unsaturated fatty acids and their derivatives on various cancer cell lines. A structurally related compound, 13-Methyltetradecanoic acid (13-MTD), has demonstrated significant anti-tumor activity both in vitro and in vivo. 13-MTD has been shown to inhibit the growth of a variety of cancer cell lines, including those from breast, prostate, and bladder cancers, as well as T-cell lymphomas, by inducing apoptosis (programmed cell death).

The cytotoxic effects of 13-MTD are attributed to its ability to induce mitochondrial-mediated apoptosis. This is a common mechanism for many anticancer agents, where the integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.

Given the structural similarity, it is plausible that this compound exhibits similar cytotoxic and antiproliferative properties. The unsaturation in its structure may influence its uptake and metabolism by cancer cells, potentially affecting its efficacy. The table below summarizes the cytotoxic activities of a related compound, 13-Methyltetradecanoic acid, against various human cancer cell lines.

| Cell Line | Cancer Type | Effect |

| Jurkat | T-cell non-Hodgkin's lymphoma | Growth inhibition and apoptosis induction |

| Hut78 | T-cell non-Hodgkin's lymphoma | Growth inhibition and apoptosis induction |

| EL4 | T-cell non-Hodgkin's lymphoma | Growth inhibition and apoptosis induction |

| Human Bladder Cancer Cells | Bladder Cancer | Growth inhibition via mitochondrial-mediated apoptosis |

This table is based on the observed effects of the related compound 13-Methyltetradecanoic acid and is intended to be illustrative of the potential effects of this compound.

Elucidation of Specific Cellular Targets and Signaling Cascades

The molecular mechanisms underlying the biological activities of fatty acids often involve the modulation of specific cellular signaling pathways. For 13-Methyltetradecanoic acid, a key cellular target is the serine-threonine kinase AKT. 13-MTD has been shown to down-regulate the phosphorylation of AKT (p-AKT), thereby inhibiting its pro-survival signaling. The AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

In addition to the AKT pathway, 13-MTD has been found to influence the MAPK pathway, another crucial signaling cascade involved in cell proliferation and differentiation. By modulating these pathways, 13-MTD can effectively halt the cell cycle and induce apoptosis in cancer cells.

A critical downstream event in the apoptotic cascade initiated by 13-MTD is the activation of caspase-3. Caspases are a family of proteases that execute the final stages of apoptosis. The cleavage of pro-caspase-3 into its active form is a key indicator of apoptosis induction.

The signaling pathways affected by the related compound 13-cis-retinoic acid in neuroblastoma cells also provide insights into potential mechanisms. This compound has been shown to upregulate the expression of anti-apoptotic Bcl-2 family proteins, leading to resistance to chemotherapy. This highlights the complex interplay of fatty acids and their derivatives with cellular signaling networks.

The table below outlines the key cellular targets and signaling cascades potentially modulated by this compound, based on findings from related compounds.

| Cellular Target / Signaling Cascade | Effect | Downstream Consequence |

| AKT Pathway | Down-regulation of p-AKT | Inhibition of cell survival and proliferation |

| MAPK Pathway | Regulation | Modulation of cell growth and differentiation |

| Caspase-3 | Activation | Execution of apoptosis |

| Bcl-2 Family Proteins | Potential Modulation | Regulation of apoptosis |

This table is based on the observed effects of related compounds like 13-Methyltetradecanoic acid and is intended to suggest potential targets and pathways for this compound.

Applications of 13 Tetradecynoic Acid As a Research Tool in Chemical Biology

Design and Implementation as a Bioorthogonal Chemical Reporter

The defining feature of 13-tetradecynoic acid as a chemical reporter is its terminal alkyne, a functional group that is largely absent in biological systems. This allows for highly specific chemical reactions to be carried out in complex biological environments without interfering with native processes. This bioorthogonality is the foundation of its utility in "click chemistry" and metabolic labeling strategies.

Click chemistry, a set of biocompatible reactions, provides a powerful method for attaching probes to biomolecules that have been metabolically labeled with this compound. This enables the enrichment and identification of proteins and lipids that have incorporated this fatty acid analog.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used click chemistry reaction. In this method, the terminal alkyne of this compound reacts with an azide-containing reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reporter can be a fluorophore for imaging, a biotin tag for affinity purification and subsequent identification by mass spectrometry, or another molecule of interest. This technique has been instrumental in identifying proteins that undergo myristoylation, a lipid modification where myristic acid is attached to a protein. By using this compound as a myristic acid analog, researchers can tag and identify myristoylated proteins from complex biological samples.

| Reagent/Component | Function in CuAAC |

| This compound (metabolically incorporated) | Provides the alkyne functional group for the click reaction. |

| Azide-containing reporter (e.g., Azido-biotin, Azido-fluorophore) | The molecule to be attached to the labeled biomolecule. |

| Copper(I) source (e.g., CuSO4 with a reducing agent) | Catalyzes the cycloaddition reaction between the alkyne and azide (B81097). |

| Ligand (e.g., TBTA) | Stabilizes the copper(I) catalyst and protects biomolecules from damage. |

While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative for live-cell imaging. In SPAAC, the alkyne of this compound reacts with a strained cyclooctyne-containing reporter molecule. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. This has enabled the visualization of lipid trafficking and protein localization in real-time within living organisms.

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein function, localization, and stability. This compound can be used as a metabolic precursor to study protein acylation. Cells are incubated with this compound, which is then incorporated into proteins by the cellular machinery that normally processes myristic acid. These alkyne-tagged proteins can then be detected and identified using click chemistry, as described above. This approach has been successfully used to profile changes in protein acylation in response to various stimuli or in different disease states.

| Step | Description |

| 1. Metabolic Labeling | Cells or organisms are incubated with this compound, which is taken up and incorporated into biomolecules. |

| 2. Cell Lysis and Protein Extraction | The cells are broken open, and the proteins are extracted. |

| 3. Click Reaction | The alkyne-labeled proteins are reacted with an azide-tagged reporter molecule (e.g., biotin-azide). |

| 4. Enrichment | Biotin-tagged proteins are captured using streptavidin-coated beads. |

| 5. Identification | The enriched proteins are identified by mass spectrometry. |

Click Chemistry Applications in Proteomic and Lipidomic Profiling

Development of Mechanism-Based Enzyme Inhibitors and Suicide Substrates

The unique chemical properties of the alkyne group in this compound also make it a candidate for the design of mechanism-based enzyme inhibitors. These inhibitors, also known as suicide substrates, are unreactive until they are acted upon by the target enzyme. The enzyme's catalytic action transforms the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

While research into this compound as a suicide substrate is ongoing, a closely related compound, 14-iodo-9-tetradecynoic acid, has been investigated as a potential suicide inhibitor of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase. The concept is that the enzyme would process the fatty acid analog, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, thereby irreversibly inhibiting it. This highlights the potential of alkynoic fatty acids in the development of highly specific enzyme inhibitors.

The development of mechanism-based inhibitors has been explored in the context of designing radiotracers for molecular imaging techniques like Positron Emission Tomography (PET). The synthesis of a radioiodinated version of a tetradecynoic acid analog, specifically 14-iodo-9-tetradecynoic acid, was pursued with the goal of creating a myocardial imaging agent. The rationale was that if this radiolabeled fatty acid analog acted as a suicide inhibitor for enzymes in the heart muscle, it would become trapped, allowing for imaging of myocardial metabolism. This research demonstrates the potential for using tetradecynoic acid derivatives as scaffolds for the development of novel imaging agents.

Conjugation Strategies for Novel Biomolecular Probe Development

The strategic design of biomolecular probes is fundamental to elucidating complex biological systems. This compound (13-TDYA), a synthetic analogue of myristic acid, has emerged as a powerful research tool due to its terminal alkyne group. This functional group acts as a bioorthogonal handle, allowing for specific chemical reactions to be performed in a biological environment without interfering with native cellular processes. The primary conjugation strategy employed with 13-TDYA for the development of novel biomolecular probes is a two-step process: metabolic incorporation followed by a bioorthogonal chemical ligation, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". gbiosciences.comspringernature.com

This approach allows for the precise labeling and subsequent detection or isolation of proteins that have been post-translationally modified with this fatty acid analogue. Such modifications, particularly N-myristoylation, play a critical role in protein trafficking, signal transduction, and other cellular functions. creative-proteomics.comnih.gov

Metabolic Labeling: The "Bait"

The initial and crucial step in this conjugation strategy is the metabolic incorporation of 13-TDYA into cellular proteins. nih.gov When introduced to cells, 13-TDYA is recognized by the cellular machinery and used as a surrogate for its natural counterpart, myristic acid. Specifically, N-myristoyltransferase (NMT), the enzyme responsible for N-myristoylation, attaches 13-TDYA to the N-terminal glycine residue of target proteins. creative-proteomics.comnih.gov This process effectively installs a "chemical handle" onto a specific subset of the proteome.

This metabolic labeling approach has been successfully applied in a variety of biological systems, from mammalian cells to pathogenic protozoa like Leishmania donovani and Trypanosoma brucei, to identify and study their N-myristoylated proteins. nih.govacs.org

Bioorthogonal Ligation: The "Switch"

Once proteins are metabolically labeled with 13-TDYA, the terminal alkyne group is exposed and available for a highly specific and efficient chemical reaction. The most commonly employed ligation is the CuAAC reaction. gbiosciences.com This reaction forges a stable triazole linkage between the alkyne on the modified protein and an azide-containing reporter molecule. jove.comnih.gov

The reporter molecule can be tailored for a variety of downstream applications. Common reporter tags include:

Fluorophores: These fluorescent molecules, such as rhodamine or Alexa Fluor dyes, allow for the direct visualization of labeled proteins within cells or in-gel fluorescence scanning after protein separation. jove.com

Biotin: This small molecule has an extremely high affinity for streptavidin. By conjugating biotin to the alkyne-modified proteins, researchers can selectively enrich and isolate these proteins from complex cellular lysates for subsequent identification and analysis by mass spectrometry. jove.com

Affinity Tags: Other tags, such as FLAG or Myc, can also be attached to facilitate immunoprecipitation and other protein analysis techniques. jove.com

The bioorthogonal nature of the click chemistry reaction is paramount to its success in a biological context. The azide and alkyne groups are essentially inert to the vast array of functional groups present in a cell, ensuring that the reaction is highly specific and does not lead to off-target labeling. gbiosciences.com

Experimental Workflow for Probe Development

The general workflow for developing and utilizing biomolecular probes based on 13-TDYA conjugation is as follows:

Metabolic Labeling: Cells or organisms of interest are incubated with 13-TDYA, allowing for its incorporation into proteins. springernature.com

Cell Lysis: The cells are broken open to release the cellular contents, including the labeled proteins.

Click Chemistry Reaction: The cell lysate is then treated with a cocktail of reagents for the CuAAC reaction. This typically includes:

An azide-functionalized reporter molecule (e.g., azide-biotin, azide-fluorophore). jove.com

A copper(I) source, often generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like tris-carboxyethylphosphine (TCEP). jove.com

A copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), which stabilizes the copper(I) oxidation state and improves reaction efficiency. jove.com

Analysis: Depending on the reporter tag used, the labeled proteins can be:

Visualized by fluorescence microscopy or in-gel fluorescence scanning.

Enriched using streptavidin-coated beads (for biotin-tagged proteins) and subsequently identified by mass spectrometry-based proteomics. biorxiv.org

This powerful combination of metabolic labeling and click chemistry has revolutionized the study of protein lipidation, providing a robust and versatile platform for the development of novel biomolecular probes to investigate the roles of N-myristoylated proteins in health and disease.

Table 1: Key Reagents and Their Roles in this compound-Based Probe Development

| Reagent | Chemical Name | Role in Conjugation Strategy |

| 13-TDYA | This compound | The metabolic probe containing the terminal alkyne handle. |

| Azide-Reporter | e.g., Azido-biotin, Azido-rhodamine | The detection molecule containing the azide functional group. |

| CuSO₄ | Copper(II) sulfate | The source of the copper catalyst for the CuAAC reaction. |

| TCEP | Tris-carboxyethylphosphine | A reducing agent that converts Cu(II) to the active Cu(I) catalyst. jove.com |

| TBTA | Tris-(benzyltriazolylmethyl)amine | A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency. jove.com |

Advanced Analytical Methodologies for 13 Tetradecynoic Acid Research

Mass Spectrometry-Based Quantitative and Qualitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of lipids, offering high sensitivity and specificity. miami.edunih.gov Coupled with chromatographic separation techniques, MS provides robust platforms for both the quantification and the qualitative identification of 13-tetradecynoic acid and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is typically required to increase their volatility and thermal stability for GC analysis. nih.govnih.gov The most common method involves converting the carboxylic acid group into a methyl ester (FAME - Fatty Acid Methyl Ester).

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. gsconlinepress.com

In the context of complex mixtures, such as cell extracts or biological fluids, GC-MS allows for the separation of this compound methyl ester from other fatty acids and metabolites. gsconlinepress.com Its unique mass spectrum, characterized by the molecular ion peak and specific fragmentation patterns, enables its unambiguous identification. The retention time in the gas chromatogram provides an additional layer of confirmation.

| Analytical Step | Description | Purpose for this compound Analysis |

| Derivatization | Conversion of the carboxylic acid to its methyl ester (this compound, methyl ester). | To increase volatility and thermal stability for GC analysis. |

| GC Separation | Separation of the methyl ester from other components in a mixture based on boiling point and column interaction. | To isolate the target compound from a complex matrix. |

| MS Detection | Ionization of the separated compound and analysis of its mass-to-charge ratio and fragmentation pattern. | To provide a unique spectral fingerprint for confident identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of a wide range of lipids, including those that are non-volatile or thermally labile, without the need for derivatization. nih.gov This makes it a preferred method for comprehensive lipidomics and metabolomics studies. miami.educhromatographyonline.com Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers robust separation and accurate mass measurements for confident compound identification. miami.edu

In a typical LC-MS workflow for analyzing this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used to separate it from other lipids in a biological extract. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI). The mass analyzer then measures the m/z of the intact (precursor) ions.

For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. The precursor ion corresponding to this compound is selected and subjected to fragmentation, generating a product ion spectrum that provides structural information. This approach is invaluable for tracking the metabolism of this compound, allowing for the identification of downstream metabolites and their incorporation into more complex lipids. chromatographyonline.com

Modern mass spectrometry offers a suite of advanced ionization and fragmentation techniques that enhance the structural characterization of fatty acids.

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the formation of intact molecular ions with minimal fragmentation. nih.gov This is crucial for determining the molecular weight of this compound and its metabolites. It is highly compatible with liquid chromatography. nih.gov

Collision-Induced Dissociation (CID): CID is a common fragmentation method used in tandem mass spectrometry. mdpi.com By colliding the selected precursor ion with an inert gas, specific covalent bonds are broken, yielding a characteristic fragmentation pattern. For fatty acids, CID can provide information about the aliphatic chain.

Charge-Remote Fragmentation (CRF): CRF is a fragmentation technique particularly useful for determining the structure of long aliphatic chains in lipids. nih.gov It allows for the location of double bonds, triple bonds, and other functional groups along the fatty acid backbone. nih.gov This technique would be highly informative for confirming the position of the alkyne group in this compound and for characterizing any potential modifications to its structure during metabolism.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a definitive map of the carbon skeleton. udel.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), the spectra are typically acquired without carbon-carbon coupling, resulting in a spectrum where each unique carbon atom gives a single peak. udel.edu

For this compound, the ¹³C NMR spectrum would display distinct signals for each of the 14 carbon atoms in its structure. The chemical shifts of these signals are indicative of their chemical environment. For instance, the carbon of the carboxylic acid group would appear at a characteristic downfield shift. The two sp-hybridized carbons of the terminal alkyne group would also have unique and identifiable chemical shifts. Analysis of ¹³C-labeled tetradecanoic acids has demonstrated the utility of NMR for confirming isotopic incorporation and structure. nih.govresearchgate.net

| Carbon Atom Position | Expected Chemical Shift Range (ppm) | Description |

| C1 (Carboxyl) | ~175-185 | Carboxylic acid carbon. |

| C2-C12 | ~20-40 | Methylene carbons of the aliphatic chain. |

| C13 (Alkyne) | ~65-90 | sp-hybridized carbon attached to the terminal hydrogen. |

| C14 (Alkyne) | ~65-90 | sp-hybridized carbon attached to the methylene chain. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Integration of Bioorthogonal Chemistry with Advanced Analytical Workflows

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The terminal alkyne group of this compound makes it an ideal substrate for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."

This functionality allows this compound to be used as a chemical reporter. It can be introduced to cells or organisms, where it becomes incorporated into various metabolic pathways and complex lipids. Following this, a reporter tag containing an azide (B81097) group (e.g., a fluorophore or a biotin tag) can be covalently attached to the alkyne handle of the incorporated this compound.

The integration of this bioorthogonal labeling with advanced analytical workflows, such as LC-MS/MS, enables powerful new research avenues:

Identification of Target Molecules: Biotin-tagged lipids can be enriched using affinity purification and subsequently identified by mass spectrometry, revealing the proteins and other lipids that interact with this compound.

Visualization of Metabolic Fate: Fluorophore-tagged lipids can be visualized using advanced microscopy techniques, providing spatial and temporal information on the trafficking and localization of this compound within cells.

Enhanced Detection: The addition of a tag can improve the ionization efficiency or chromatographic behavior of the molecule, facilitating its detection by mass spectrometry.

This combination of bioorthogonal chemistry and advanced analytics provides a highly specific and sensitive method for probing the biological roles of this compound in its native environment.

Chromatographic Separation Techniques for Isolation and Purification

The isolation and purification of this compound from complex mixtures, such as reaction syntheses or biological extracts, rely on various chromatographic methodologies. The selection of a specific technique is contingent upon the required purity, sample volume, and the nature of the impurities. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal methods employed for the separation of fatty acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and analysis of fatty acids, offering high resolution and adaptability. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common modality used for separating fatty acids like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more nonpolar compounds are retained longer on the column.

For this compound, C8 and C18 columns are frequently utilized stationary phases. hplc.euasianpubs.org The mobile phase typically consists of a gradient mixture of acetonitrile, methanol, and water, often with an acidic modifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov

Detection can be challenging as long-chain fatty acids lack a strong native chromophore for UV-Vis detection. Therefore, derivatization is often employed to attach a UV-active or fluorescent moiety to the carboxylic acid group, significantly enhancing detection sensitivity. cerealsgrains.orgunipi.it Common derivatizing agents include p-bromophenacyl bromide. Alternatively, universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used for detection without derivatization. unipi.it

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity, ideal for fatty acids. |

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica | Provides a nonpolar surface for hydrophobic interactions with the fatty acid chain. asianpubs.org |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with 0.1% TFA | A gradient elution is used to effectively separate fatty acids of varying chain lengths and degrees of unsaturation. TFA suppresses carboxylate formation. nih.gov |

| Detector | UV-Vis (post-derivatization), ELSD, CAD, or Mass Spectrometry (MS) | Required for detection as the alkyne and carboxyl groups have weak UV absorbance. Derivatization increases sensitivity for UV detectors. unipi.it |

| Flow Rate | ~1.0 mL/min | A typical analytical flow rate for standard bore columns (e.g., 4.6 mm I.D.). asianpubs.org |

| Column Temperature | 30-40°C | Maintained to ensure reproducible retention times and improve peak efficiency. nih.gov |

Gas Chromatography (GC)

Gas chromatography is a powerful and predominant technique for the quantitative analysis of fatty acid profiles. hplc.eu For GC analysis, fatty acids must be converted into volatile derivatives to ensure they can be vaporized without decomposition at the high temperatures of the GC inlet and column. The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME) through esterification with reagents like methanol in the presence of an acid catalyst (e.g., BF₃ or HCl). hplc.eu

The resulting FAME of this compound can then be separated on a capillary column. Columns with polar stationary phases (e.g., polyethylene glycol or cyanopropyl polysiloxane) are typically used, as they provide excellent resolution for separating FAMEs based on both chain length and the position and geometry of unsaturation.

Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation and identification, a mass spectrometer (MS) is coupled to the GC (GC-MS), allowing for the identification of the compound based on its mass spectrum and fragmentation pattern. phytojournal.com

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Ester (FAME) | Increases volatility and thermal stability for GC analysis. hplc.eu |

| Column | Fused silica capillary column with a polar stationary phase (e.g., Wax, Cyanopropyl) | Provides high-resolution separation of FAMEs based on polarity and boiling point. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Injector Temperature | ~250°C | Ensures rapid and complete vaporization of the FAME derivative. |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Allows for the separation of a wide range of fatty acids with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides sensitive, quantitative detection. MS provides structural information for identification. phytojournal.com |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method often used for monitoring reaction progress, assessing fraction purity during column chromatography, and for preliminary separation analysis. seafdec.orgchemistryhall.com For the separation of this compound, silica gel is the most common stationary phase (adsorbent) coated on a glass or aluminum plate. seafdec.orgaocs.org

Separation on silica gel is based on polarity. A mobile phase, or eluent, consisting of a mixture of nonpolar and slightly more polar solvents, is used. A typical eluent system for fatty acids is a mixture of hexane and diethyl ether, with a small percentage of acetic or formic acid. aocs.org The nonpolar hydrocarbon tail of this compound has a low affinity for the polar silica gel, while the carboxylic acid head group provides a site for interaction. The inclusion of an acid in the mobile phase keeps the analyte in its protonated, less polar form, allowing it to migrate up the plate.

Since fatty acids are not colored, visualization of the separated spots is required. Common methods include placing the plate in an iodine chamber, where iodine vapor reversibly adsorbs to the lipid spots, turning them brown, or spraying the plate with a corrosive or charring reagent (like phosphomolybdic acid) and heating, which creates a permanent, visible spot. seafdec.orgaocs.org

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ | A polar adsorbent that separates compounds based on polarity. The F₂₅₄ indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Hexane:Diethyl Ether:Acetic Acid (e.g., 70:30:1 v/v/v) | The solvent mixture's polarity is optimized to achieve good separation (Rf values typically between 0.2 and 0.8). Acetic acid prevents the streaking of the carboxylic acid spot. aocs.org |

| Application | Spotting a dilute solution of the sample onto the baseline using a capillary tube. | A small, concentrated spot leads to better separation. |

| Development | Placing the plate in a sealed chamber with the mobile phase. | Allows the solvent to move up the plate via capillary action, effecting the separation. |

| Visualization | UV light (if F₂₅₄ plate is used), Iodine vapor, or Permanganate/Phosphomolybdic acid stain with heating. | Makes the separated, colorless fatty acid spots visible. seafdec.orgaocs.org |

Future Perspectives and Emerging Research Directions for 13 Tetradecynoic Acid

Development of High-Throughput Screening Platforms for Bioactivity Discovery

The unique structure of 13-tetradecynoic acid makes it an ideal tool for developing high-throughput screening (HTS) platforms to discover new bioactive compounds. HTS allows for the rapid testing of large libraries of chemical compounds for their effect on a specific biological target. In this context, this compound is not the substance being tested, but rather a critical component of the assay itself.

Researchers can use this compound to label proteins that are modified by N-myristoyltransferase (NMT), an enzyme that attaches myristic acid to proteins. By incorporating the alkyne-tagged fatty acid, these proteins can be made detectable, often through a fluorescent azide (B81097) probe via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. An HTS campaign could then be designed to identify small molecules that inhibit the NMT enzyme. In such a screen, a decrease in the fluorescent signal would indicate that the test compound is preventing the attachment of this compound to its target proteins, thus identifying a potential inhibitor.

The integration of this compound into HTS workflows offers several advantages:

Specificity: It allows for the direct monitoring of fatty acylation on specific protein targets.

Versatility: The approach can be adapted to various cell types and experimental conditions. nih.gov

Scalability: The use of fluorescence detection is compatible with the automated, multi-well plate formats used in HTS. nih.govmdpi.com

This strategy enables the screening of vast compound libraries to find novel inhibitors of enzymes involved in fatty acylation, which are implicated in diseases like cancer and infectious diseases. nih.gov

Rational Design and Synthesis of Next-Generation Alkynyl Fatty Acid Analogs

The success of this compound as a chemical probe has spurred interest in the rational design and synthesis of new alkynyl fatty acid analogs. The goal is to create molecules with enhanced properties or novel functionalities. Synthetic chemistry provides the tools to modify the basic structure of this compound in various ways. researchgate.netresearchgate.netdoaj.org

Key areas for analog development include:

Varying Chain Length: Synthesizing analogs with shorter or longer carbon chains to probe the substrate specificity of different acyltransferases.

Modifying the Alkyne Position: Moving the alkyne group from the terminal (ω) position to other locations along the fatty acid chain could provide insights into how enzymes recognize and process these molecules.

Introducing Other Functional Groups: Incorporating isotopes (like ¹³C) or other reporter groups could enable different detection methods, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

For example, the synthesis of 13-methyl-tetradecanoic acid demonstrates a strategy for modifying the fatty acid backbone. researchgate.netdoaj.org By applying similar synthetic strategies, researchers can create a diverse toolkit of fatty acid probes. These next-generation analogs could offer improved cell permeability, lower cytotoxicity, or higher reaction efficiency in click chemistry protocols, thereby refining the study of protein acylation.

Potential for Translational Research in Therapeutic Modalities

Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. This compound and its analogs have significant potential in this area, primarily by serving as tools to validate new drug targets and as starting points for drug development.

One of the most promising therapeutic areas is in the treatment of infectious diseases. For instance, N-myristoyltransferase (NMT) is an essential enzyme in parasites like Plasmodium falciparum, the causative agent of malaria. NMT has been validated as a viable antimalarial drug target using chemical biology approaches that involve alkynyl fatty acid probes like this compound. nih.gov Inhibiting this enzyme is lethal to the parasite, making it an attractive target for new drugs.

Furthermore, some studies have indicated that derivatives or related structures of tetradecynoic acid possess anti-inflammatory or anticancer properties. wikipedia.orgresearchgate.net For example, 13-methyltetradecanoic acid is known to induce apoptosis (programmed cell death) in certain human cancer cells, suggesting its potential as a chemotherapeutic agent. wikipedia.org While this compound itself is primarily a research tool, its structural framework could inspire the design of new therapeutic agents that modulate the biological pathways governed by fatty acylation.

| Potential Therapeutic Area | Research Finding | Relevant Compound(s) |

| Antimalarial | Used to validate N-myristoyltransferase as a drug target in Plasmodium falciparum. nih.gov | This compound |

| Anticancer | A related compound induces apoptosis in human bladder cancer and T-cell lymphoma cells. wikipedia.org | 13-Methyltetradecanoic acid |

| Anti-inflammatory | The methyl ester of this compound has shown anti-inflammatory activity in studies. researchgate.net | This compound, methyl ester |

Role in Understanding Complex Intercellular and Inter-Organismal Interactions

Protein fatty acylation is a fundamental biological process that governs protein trafficking, localization, and function. nih.gov These modifications are critical for mediating the complex signaling events that occur both within a cell (intracellular) and between cells (intercellular). By enabling the visualization and identification of acylated proteins, this compound provides a powerful lens through which to view these interactions.

Using this compound, researchers can create inventories of the "myristoylated proteome" under different conditions, such as during a specific stage of the cell cycle or in response to an external stimulus. This can reveal how signaling networks are rewired in health and disease. For example, many proteins involved in signal transduction, such as G-proteins and kinases, are myristoylated. Understanding which of these proteins are modified and when is key to deciphering cellular communication pathways.

Beyond single organisms, these tools can also shed light on inter-organismal interactions, such as those between a host and a pathogen. Pathogens often hijack host cell machinery, including acylation enzymes, to promote their own survival and replication. By using probes like this compound, it is possible to identify which host and pathogen proteins are acylated during an infection, revealing critical molecular events at the host-pathogen interface. This knowledge can uncover new vulnerabilities in pathogens that could be exploited for therapeutic intervention.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. For omics datasets, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Tools like MetaboAnalyst or GraphPad Prism are robust for visualization and hypothesis testing .

Q. How should researchers address batch-to-batch variability in this compound experiments?

- Methodological Answer : Implement quality control (QC) samples in each batch to normalize instrumental drift. Use ANOVA with post-hoc Tukey tests to identify outlier batches. Pre-screen commercial batches via NMR for consistent alkyne proton signals (δ ~2.1–2.3 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.